molecular formula C12H15N3S B1479966 1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2098140-90-8

1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1479966
CAS No.: 2098140-90-8
M. Wt: 233.33 g/mol
InChI Key: DDDMFGFMLRYGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, a scaffold recognized for its potential as a core structure in the development of therapeutic agents . The compound features a fused bicyclic system comprising a pyrazole ring and a tetrahydropyridine ring, substituted with an ethyl group and a thiophen-3-yl heteroaryl group . This specific molecular architecture makes it a valuable intermediate for constructing more complex molecules and for probing biological targets. Research Applications and Value: Compounds based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been investigated for their utility as medicaments . The presence of the thiophene ring, a common heteroaryl group in bioactive molecules, further enhances its potential in drug discovery efforts . Researchers may utilize this specific compound as a key building block in synthesizing libraries of molecules for high-throughput screening against various disease targets. Its structure is amenable to further functionalization, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-ethyl-3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-15-11-3-5-13-7-10(11)12(14-15)9-4-6-16-8-9/h4,6,8,13H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDMFGFMLRYGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Chemical Formula : C₁₃H₁₆N₂S
  • Molecular Weight : 232.35 g/mol
  • CAS Number : 2098089-73-5

Biological Activity Overview

The biological activity of 1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been investigated in various studies focusing on its antiviral, anti-inflammatory, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance:

  • Mechanism of Action : The compound exhibits inhibition against viral replication by targeting specific viral proteins. Its structural similarity to known antiviral agents suggests it may interfere with viral entry or replication processes.
StudyVirus TargetEC₅₀ (μg/mL)Reference
A study on pyrazole derivativesTobacco Mosaic Virus (TMV)58.7
Evaluation of antiviral compoundsHIV type 13.98

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been explored:

  • In Vitro Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell lines treated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
CompoundIC₅₀ (μg/mL)Reference
1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine60.56

Anticancer Activity

The anticancer potential of the compound has been investigated through various assays:

  • Mechanism : The compound induces apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. This effect was particularly noted in studies involving liver cancer cells.
StudyCell LineIC₅₀ (μM)Mechanism
Apoptosis induction studySMMC7721 (liver cancer)30.5Caspase-dependent pathway

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of this compound:

  • Study on Antiviral Efficacy :
    • Researchers tested various pyrazole derivatives for their ability to inhibit TMV and found that modifications to the thiophene ring significantly enhanced antiviral activity.
  • Inflammation Models :
    • In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups.
  • Cancer Cell Research :
    • In vitro studies showed that treatment with the compound led to increased apoptotic markers in cancer cells, supporting its potential as a therapeutic agent in oncology.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer progression .

2. Anti-inflammatory Properties
Research has shown that this compound can act as an anti-inflammatory agent. A series of experiments revealed its efficacy in reducing inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and colitis .

3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives. Studies have indicated that these compounds may help in the treatment of neurodegenerative diseases by preventing neuronal cell death and reducing oxidative stress within the brain .

Materials Science

1. Organic Electronics
The unique electronic properties of 1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine make it a candidate for use in organic electronic devices. Its incorporation into organic photovoltaic cells has shown promise in enhancing charge transport and improving device efficiency .

2. Conductive Polymers
This compound can also be utilized in the synthesis of conductive polymers. Research indicates that incorporating thiophene units into polymer matrices significantly enhances their electrical conductivity and thermal stability, making them suitable for applications in flexible electronics and sensors .

Agricultural Chemistry

1. Pesticide Development
The compound's structural features allow for modifications that can lead to the development of novel pesticides. Initial studies suggest that derivatives of 1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit insecticidal activity against common agricultural pests. This opens avenues for developing environmentally friendly pest control agents with lower toxicity profiles compared to conventional pesticides .

Summary Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsSelective cytotoxicity against cancer cell lines
Anti-inflammatory treatmentsReduction of inflammation markers
Neuroprotective agentsPrevention of neuronal cell death
Materials ScienceOrganic electronicsEnhanced charge transport in photovoltaic cells
Conductive polymersImproved electrical conductivity
Agricultural ChemistryPesticide developmentInsecticidal activity against agricultural pests

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position 1 and 3) Biological Target Key Activity Data References
Target Compound 1-Ethyl, 3-(thiophen-3-yl) Not explicitly reported Inferred from SAR* -
LK01511 (10b) 1-Ethyl, 3-(5-methyl-oxazol-2-yl) ESKAPE pathogens MIC < 2 µg/mL (superior to nitrofurantoin)
13g (Lead THPP) 1-(2-Methoxyethyl), 3-(oxazol-5-yl) ESKAPE pathogens Enhanced antibacterial activity
3-Phenyl-THPP derivatives 3-Phenyl M. tuberculosis pantothenate synthetase IC50 ~300 nM
5-tert-Butyl-N-pyrazol-4-yl-THPP (Compound 6) 5-tert-Butyl, 4-pyrazole M. tuberculosis pantothenate synthetase IC50 = 90 nM
Apixaban (Factor Xa inhibitor) 1-(4-Methoxyphenyl), 7-oxo Blood coagulation Factor Xa High potency (Ki < 1 nM)

*SAR: Structure-activity relationship inferred from structural trends.

Key Observations:
  • Substituent Position and Activity :

    • Position 1 : Alkyl groups (e.g., ethyl, methoxyethyl) improve metabolic stability and solubility. For example, the methoxyethyl group in compound 13g enhances bioavailability .
    • Position 3 : Hydrophobic/aromatic substituents (e.g., phenyl, oxazolyl, thiophenyl) are critical for target binding. The 5-methyl-oxazol-2-yl group in LK01511 contributes to potent antibacterial activity , while the 3-phenyl group in antitubercular THPPs shows moderate pantothenate synthetase inhibition . The thiophen-3-yl group in the target compound may offer unique electronic interactions due to sulfur’s polarizability.
  • Functional Group Impact: Nitrofuran-Tagged THPPs: Compounds like LK01511 incorporate a 5-nitro-2-furoyl "warhead," significantly enhancing antibacterial activity against ESKAPE pathogens . The absence of this group in the target compound suggests divergent therapeutic applications. Polar vs. Nonpolar Groups: Hydrophobic substituents (e.g., tert-butyl in Compound 6) improve pantothenate synthetase inhibition, while polar groups reduce activity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethyl group at position 1 and thiophene at position 3 may balance lipophilicity, enhancing membrane permeability compared to more polar (e.g., methoxyethyl) or bulkier (tert-butyl) analogues .
  • Metabolic Stability : Ethyl substituents generally resist oxidative metabolism better than larger alkyl groups, suggesting favorable pharmacokinetics for the target compound .

Preparation Methods

Starting Materials and Reagents

  • Pyrazolo-pyridine derivatives or precursors.
  • Lithium hexamethyldisilazide (LiHMDS) as a strong base.
  • Diethyl oxalate or other carbonyl-containing electrophiles.
  • Thiophene derivatives (e.g., thiophen-3-yl precursors).
  • Solvents such as tetrahydrofuran (THF), ethanol, and ethyl acetate.
  • Acidic aqueous solutions (e.g., 1N HCl) for neutralization.

Stepwise Synthesis (Example from Patent CN113264931B)

  • Deprotonation and Nucleophilic Addition:

    • In a nitrogen atmosphere, LiHMDS (1M solution) is added to a cooled (-78 °C) reaction flask.
    • Compound 1 (a pyrazolo-pyridine precursor) is dissolved in THF and added dropwise.
    • After 1 hour at -78 °C, diethyl oxalate is added dropwise.
    • The mixture is allowed to warm to room temperature and stirred overnight.
  • Workup and Isolation:

    • Water is added, followed by slow addition of 1N HCl until neutral pH is reached.
    • THF is removed under reduced pressure.
    • The aqueous phase is extracted with ethyl acetate multiple times.
    • Organic layers are combined, dried over anhydrous sodium sulfate, and solvent removed to yield Compound 2.
  • Yield and Characterization:

    • Compound 2 is obtained in 75% yield.
    • Characterized by LCMS (ESI) with molecular ion peak [M+H] at 300.

This method highlights the use of commercially available raw materials, mild reaction conditions, and convenient operation suitable for scale-up and industrial production.

Ethyl Group Incorporation

The ethyl group at the 1-position is generally introduced through alkylation reactions using ethyl halides or related electrophiles under basic conditions or via reductive alkylation strategies.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield Notes
Deprotonation & Addition LiHMDS (1.3 equiv.), diethyl oxalate (1.3 equiv.) -78 °C to RT Overnight 75% Nitrogen atmosphere, THF solvent
Workup Water, 1N HCl RT - - Neutralization, extraction with ethyl acetate
Purification Drying over Na2SO4, solvent removal - - - Spin-drying or rotary evaporation

The reaction benefits from low temperature during deprotonation to control selectivity and prevent side reactions. The overnight stirring at room temperature ensures complete reaction of intermediates.

Research Findings and Comparative Analysis

  • The described method offers advantages such as high atom economy, low cost, and ease of operation.
  • The use of LiHMDS allows for selective deprotonation and efficient nucleophilic addition.
  • The procedure is adaptable for industrial scale due to its straightforward workup and use of readily available reagents.
  • Alternative methods reported in literature involve multi-step syntheses with hydrazine derivatives and isothiocyanates to build related pyrazolo-pyridine derivatives, but these often require longer reaction times and more complex purification.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages Yield
LiHMDS-mediated nucleophilic addition with diethyl oxalate LiHMDS, diethyl oxalate, THF Deprotonation, nucleophilic acylation High atom economy, mild conditions, scalable Requires low temperature control ~75%
Hydrazine hydrate reaction with pyrazolo-pyridine esters Hydrazine hydrate, isothiocyanates Hydrazide formation, condensation Access to diverse derivatives Longer reaction times, multiple steps 70-89% (varies)
Curtius rearrangement-based methods Carbonylazides, methanol Rearrangement, cyclization Useful for complex heterocycles Sensitive intermediates, specialized reagents Variable

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step reactions. A common approach includes:

  • Cyclocondensation : Reacting substituted hydrazines with cyclic ketones or diketones to form the pyrazole ring. For example, describes using THF and water as solvents under reflux conditions for cyclization .
  • Functionalization : Introducing the thiophen-3-yl group via Suzuki-Miyaura coupling or nucleophilic substitution. highlights the use of heterocyclic amines and dicarbonyl compounds for similar heterocyclic systems .
  • Ethylation : The ethyl group can be introduced using ethylating agents (e.g., ethyl iodide) in the presence of a base like K₂CO₃.

Key Considerations : Optimize reaction time, temperature, and stoichiometry. Monitor intermediates via TLC or HPLC.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, including the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and thiophene protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the pyrazole and thiophene moieties .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as in and ) resolves bond angles, dihedral angles, and π-π stacking interactions in crystalline forms .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile steps .
  • Waste Management : Segregate organic waste and dispose via certified hazardous waste services. Avoid aqueous disposal due to potential environmental toxicity .
  • Storage : Store at –20°C in airtight containers under inert gas (e.g., N₂) to prevent degradation. Monitor stability via periodic NMR checks .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

  • Purity Assessment : Confirm sample purity via HPLC or GC-MS. Impurities (e.g., residual solvents) may skew NMR data .
  • Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. For example, notes π-π stacking in crystals that may not reflect solution behavior .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to model NMR chemical shifts and compare with experimental data .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. achieved higher yields using p-toluenesulfonic acid as a catalyst .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates. used n-butanol for reflux-based cyclization .
  • Workflow Efficiency : Implement flow chemistry for continuous processing, reducing side reactions and improving scalability.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use AutoDock or Schrödinger to predict binding affinity to target proteins (e.g., kinases). The thiophene group’s sulfur atom may engage in hydrophobic interactions .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with activity. For example, electron-withdrawing groups on the pyrazole ring may modulate reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS). ’s crystal data can validate simulation parameters .

Q. How should researchers address discrepancies in thermal stability data?

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition profiles. Compare with literature analogs (e.g., notes missing thermal data for related compounds, necessitating experimental validation) .
  • Environmental Controls : Ensure consistent humidity and oxygen levels during testing. Moisture absorption (common in hygroscopic compounds) may alter stability .

Q. What are the best practices for resolving racemic mixtures in chiral derivatives?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns).
  • Crystallization : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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